4-(Hydrazinylmethyl)quinoline
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Overview
Description
4-(Hydrazinylmethyl)quinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3. It is a derivative of quinoline, which is a significant class of compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of the hydrazinylmethyl group at the 4-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)quinoline typically involves the reaction of quinoline derivatives with hydrazine or its derivatives. One common method is the reaction of 4-chloromethylquinoline with hydrazine hydrate under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-4-carboxaldehydes, quinoline-4-amines, and substituted quinolines .
Scientific Research Applications
4-(Hydrazinylmethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)quinoline involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites. This interaction can lead to the disruption of essential biological pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
4-Aminoquinoline: Used as an antimalarial agent.
4-Chloroquinoline: Utilized in the synthesis of various pharmaceuticals
Uniqueness: 4-(Hydrazinylmethyl)quinoline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
quinolin-4-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6,13H,7,11H2 |
InChI Key |
OHTXXFBFRSFGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNN |
Origin of Product |
United States |
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